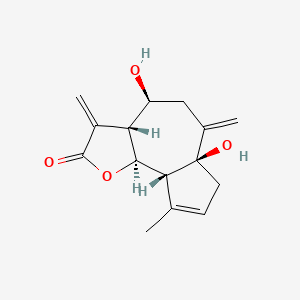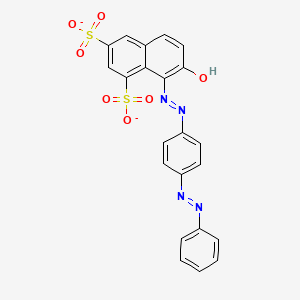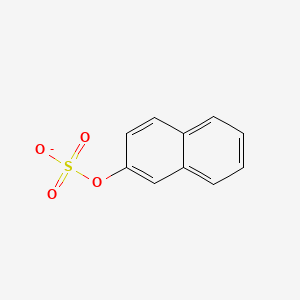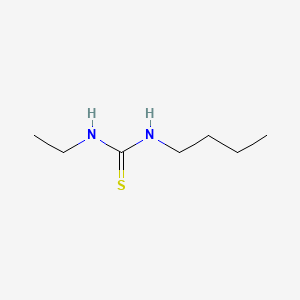
Rupicolin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rupicolin B is a natural product found in Artemisia tripartita, Achillea crithmifolia, and other organisms with data available.
Aplicaciones Científicas De Investigación
Isolation and Identification
Rupicolin B is a sesquiterpene lactone isolated from Achillea crithmifolia and Achillea setacea, plants belonging to the Asteraceae family. The structure of this compound was determined through various spectroscopic methods including 2D-NMR and MS (Milosavjević et al., 1991), (Zitterl-Eglseer et al., 1991).
Antimicrobial Activity
A study on Achillea clavennae showed that extracts containing this compound demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. This suggests a potential role for this compound in the development of new antimicrobial agents (Stojanović et al., 2005).
Anti-inflammatory Activity
Research on Achillea setacea revealed that this compound possesses anti-inflammatory properties. This was demonstrated in the croton oil ear test, indicating its potential use in treating inflammation-related conditions (Zitterl-Eglseer et al., 1991).
Potential in Photodynamic Therapy
Although not directly related to this compound, research on Ru(II) polypyridyl complexes shows the growing interest in using natural compounds in photodynamic therapy. This suggests a future research direction for compounds like this compound in this field (Frei et al., 2014).
Propiedades
Número CAS |
41653-83-2 |
|---|---|
Fórmula molecular |
C15H18O4 |
Peso molecular |
262.3 g/mol |
Nombre IUPAC |
(3aR,4S,6aS,9aR,9bS)-4,6a-dihydroxy-9-methyl-3,6-dimethylidene-3a,4,5,7,9a,9b-hexahydroazuleno[4,5-b]furan-2-one |
InChI |
InChI=1S/C15H18O4/c1-7-4-5-15(18)8(2)6-10(16)11-9(3)14(17)19-13(11)12(7)15/h4,10-13,16,18H,2-3,5-6H2,1H3/t10-,11+,12+,13-,15+/m0/s1 |
Clave InChI |
ZDBHCMLPJQZVAX-IHWVXMPCSA-N |
SMILES isomérico |
CC1=CC[C@@]2([C@H]1[C@@H]3[C@@H]([C@H](CC2=C)O)C(=C)C(=O)O3)O |
SMILES |
CC1=CCC2(C1C3C(C(CC2=C)O)C(=C)C(=O)O3)O |
SMILES canónico |
CC1=CCC2(C1C3C(C(CC2=C)O)C(=C)C(=O)O3)O |
Otros números CAS |
41653-83-2 |
Sinónimos |
rupicolin B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Morpholin-4-yl-9-m-tolyl-1,2,3,4-tetrahydro-9H-7-thia-6,9,11-triaza-benzo[c]fluoren-8-one](/img/structure/B1231532.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol](/img/structure/B1231536.png)

![17-[4-(3,3-Dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231538.png)
![2-[[4-Phenyl-5-(propylthio)-1,2,4-triazol-3-yl]methylthio]-1,3-benzothiazole](/img/structure/B1231547.png)
![4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-YL)amino]methyl}phenyl sulfamate](/img/structure/B1231548.png)


![Acetic acid [1-[(4,8-dimethoxy-7-furo[2,3-b]quinolinyl)oxy]-3-hydroxy-3-methylbutan-2-yl] ester](/img/structure/B1231552.png)
![(1S,3aR,4S,6S)-1,4,7-trimethyl-6-(2-methylprop-1-enyl)-9-pentyl-2,3,3a,4,5,6-hexahydro-1H-phenaleno[2,1-d]oxazole](/img/structure/B1231553.png)

![3,6-diamino-N-[(6Z)-3-(2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentaazacyclohexadecan-15-yl]hexanam](/img/structure/B1231557.png)